4-Fluoropiperidine CAS number and properties
4-Fluoropiperidine CAS number and properties
An In-Depth Technical Guide to 4-Fluoropiperidine for Advanced Research
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 4-Fluoropiperidine. It moves beyond a simple recitation of facts to provide field-proven insights into the causality behind its applications, synthesis strategies, and handling protocols. The structure of this document is designed to logically flow from fundamental properties to complex applications, ensuring a thorough understanding of this critical building block.
Introduction: The Strategic Role of Fluorine in the Piperidine Scaffold
The piperidine ring is one of the most ubiquitous saturated N-heterocyclic scaffolds found in pharmaceuticals, agrochemicals, and advanced materials.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for exploring chemical space. The strategic introduction of a fluorine atom, as in 4-Fluoropiperidine, offers a powerful tool for fine-tuning the molecule's physicochemical and pharmacological properties.
The high electronegativity of fluorine allows for the precise modulation of the basicity (pKa) of the piperidine nitrogen.[1] This modulation is a cornerstone of modern drug design, enabling chemists to enhance target binding, improve metabolic stability, reduce off-target effects, and overcome challenges like P-glycoprotein (P-gp) efflux.[1] This guide will explore the properties, synthesis, and applications that make 4-Fluoropiperidine an indispensable tool in the medicinal chemist's arsenal.
Core Physicochemical Properties: A Comparative Overview
For practical laboratory use, it is essential to distinguish between the free base form of 4-Fluoropiperidine and its more common hydrochloride salt. The salt form often provides superior stability and handling characteristics.
| Property | 4-Fluoropiperidine (Free Base) | 4-Fluoropiperidine Hydrochloride (Salt) |
| CAS Number | 78197-27-0[2] | 57395-89-8[3][4] |
| Molecular Formula | C₅H₁₀FN[2][5] | C₅H₁₀FN · HCl |
| Molecular Weight | 103.14 g/mol [2][5][6] | 139.60 g/mol [3] |
| Appearance | Colorless to light yellow liquid[2] | Off-white to white solid[4] |
| Boiling Point | 120.2 ± 33.0 °C (at 760 Torr)[2] | Not applicable |
| Melting Point | Not available | 163-167 °C[4] |
| Density | 0.97 ± 0.1 g/cm³ (at 20 °C)[2] | ~1 g/cm³[7] |
| pKa | 9.33 ± 0.10 (Predicted)[2] | Not applicable |
| Storage Conditions | 2-8°C, protect from light[2] | 2-8°C, moisture sensitive[4] |
Synthesis Strategies: Accessing the Fluorinated Scaffold
The synthesis of fluorinated piperidines, particularly as single isomers, can be challenging.[1] Modern synthetic chemistry has evolved to address this, moving towards more efficient and stereoselective methods. Key strategies often involve either the asymmetric hydrogenation of a fluoroenamide derived from a pyridine precursor or the enzymatic dynamic asymmetric transamination of a fluoroketone.[1]
A prominent example from Merck on the synthesis of a syn-fluoro-piperidine pharmacophore for a CGRP receptor antagonist highlights these advanced approaches.[1] Their investigation explored both transition-metal-mediated and biocatalytic routes to avoid direct, and often difficult, stereoselective fluorination.[1]
Conceptual Synthesis Workflow: Asymmetric Hydrogenation
The following diagram illustrates a generalized workflow for an asymmetric hydrogenation approach, a common strategy for producing chiral fluoropiperidines.
Caption: Conceptual workflow for asymmetric hydrogenation synthesis.
Application in Drug Discovery: Modulating Basicity for Enhanced Performance
The true value of 4-Fluoropiperidine in drug discovery lies in its ability to modulate the pKa of the basic nitrogen, which profoundly influences a drug candidate's interaction with its biological target and its overall pharmacokinetic profile.[1]
The Causality of Fluorine Substitution:
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pKa Modulation: The electron-withdrawing nature of the fluorine atom lowers the pKa of the piperidine nitrogen. This effect is stereochemically dependent. For instance, an axial fluorine can result in a higher relative pKa compared to its equatorial counterpart due to the orientation of the C-F bond relative to the protonated nitrogen.[1]
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hERG Channel Mitigation: Molecules with highly basic nitrogen atoms are often promiscuous and can exhibit cardiovascular toxicity by binding to the hERG potassium ion channel.[1] Incorporating fluorine to reduce basicity is a proven strategy to disrupt this binding and improve the cardiovascular safety profile.[1]
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Overcoming P-gp Efflux: The P-glycoprotein efflux pump is a major mechanism of drug resistance. A Merck study on a kinesin spindle protein (KSP) inhibitor demonstrated that modulating the piperidine pKa into the 6.5-8.0 range by introducing a fluorine atom led to reduced P-gp efflux and identified a viable clinical candidate, MK-0731.[1]
Logical Relationship in SAR Studies
The following diagram illustrates the decision-making process in a Structure-Activity Relationship (SAR) study where 4-Fluoropiperidine could be introduced.
Caption: SAR workflow for introducing a 4-fluoro substituent.
Safety, Handling, and Storage
Proper handling of 4-Fluoropiperidine and its salts is critical due to their potential hazards. The following tables summarize the GHS classifications.
GHS Hazard Summary: 4-Fluoropiperidine (Free Base) [6]
| Hazard Class | Statement |
| Flammable Liquid | H225/H226: Highly flammable / Flammable liquid and vapor |
| Acute Toxicity (Oral) | H301/H302: Toxic / Harmful if swallowed |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin |
| Skin Corrosion | H314: Causes severe skin burns and eye damage |
| Acute Toxicity (Inhalation) | H331/H332: Toxic / Harmful if inhaled |
| STOT SE | H335: May cause respiratory irritation |
GHS Hazard Summary: 4-Fluoropiperidine Hydrochloride [3]
| Hazard Class | Statement |
| Acute Toxicity (Oral) | H302: Harmful if swallowed |
| Eye Irritation | H319: Causes serious eye irritation |
| Skin Irritation | H315: Causes skin irritation (less prevalent) |
| STOT SE | H335: May cause respiratory irritation (less prevalent) |
Standard Laboratory Handling Protocol
This protocol is a self-validating system designed to ensure user safety.
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Handling and Dispensing:
-
Storage:
-
Spill & Disposal:
Conceptual Experimental Workflow: N-Alkylation
To illustrate its utility as a building block, this section provides a conceptual protocol for a standard N-alkylation reaction, a fundamental transformation in drug synthesis.
Step-by-Step Methodology
-
Reaction Setup:
-
To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-Fluoropiperidine hydrochloride (1.0 eq).
-
Add a suitable solvent (e.g., Acetonitrile, DMF).
-
Add a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate, 2-3 eq) to neutralize the hydrochloride and deprotonate the piperidine nitrogen.
-
Stir the mixture for 10-15 minutes at room temperature.
-
-
Addition of Electrophile:
-
Add the alkylating agent (e.g., an alkyl halide like Benzyl Bromide, 1.0-1.2 eq) dropwise to the stirring solution.
-
-
Reaction Monitoring:
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
-
Workup & Purification:
-
Cool the reaction to room temperature.
-
If using a water-miscible solvent, dilute the mixture with water and extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the desired N-alkylated 4-fluoropiperidine.
-
Workflow Diagram: N-Alkylation
Caption: Conceptual workflow for an N-alkylation reaction.
References
-
4-Fluoropiperidine | C5H10FN | CID 2759159 . PubChem - NIH. [Link]
-
4-Fluoropiperidine | C5H10FN | MD Topology | NMR | X-Ray . The Automated Topology Builder (ATB) and Repository. [Link]
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Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations . Scientific Update. [Link]
-
4-Fluoropiperidine hydrochloride | C5H11ClFN | CID 2759158 . PubChem - NIH. [Link]
-
Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination . Organic Process Research & Development - ACS Publications. [Link]
- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . PMC - PubMed Central. [Link]
-
Safety Data Sheet: Piperidine . Carl ROTH. [Link]
-
4-Fluoropiperidine HCl, CasNo.57395-89-8 NovaChemistry United Kingdom . LookChem. [Link]
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